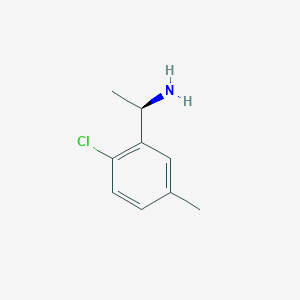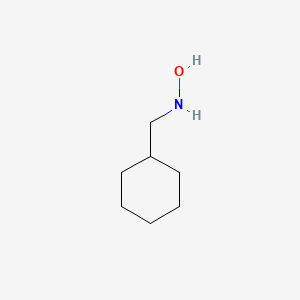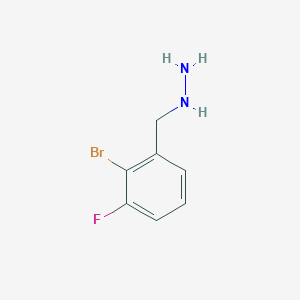
(2-Bromo-3-fluorobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-3-fluorobenzyl)hydrazine is an organic compound with the molecular formula C7H8BrFN2 It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorobenzyl)hydrazine typically involves the reaction of 2-bromo-3-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(2-Bromo-3-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield azides, while reduction with NaBH4 can produce amines.
科学的研究の応用
(2-Bromo-3-fluorobenzyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromo-3-fluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
(2-Bromo-3-chlorobenzyl)hydrazine: Similar structure but with a chlorine atom instead of fluorine.
(2-Bromo-3-methylbenzyl)hydrazine: Similar structure but with a methyl group instead of fluorine.
(2-Bromo-3-nitrobenzyl)hydrazine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
(2-Bromo-3-fluorobenzyl)hydrazine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C7H8BrFN2 |
|---|---|
分子量 |
219.05 g/mol |
IUPAC名 |
(2-bromo-3-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3,11H,4,10H2 |
InChIキー |
RJTLKUAOSZVDMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)Br)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


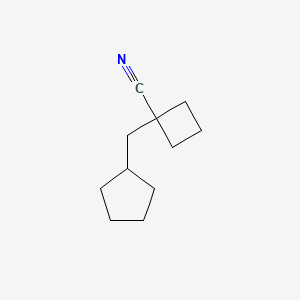
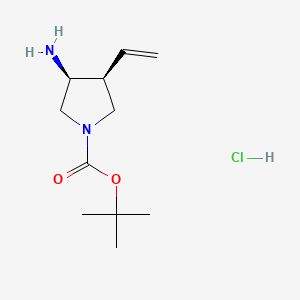
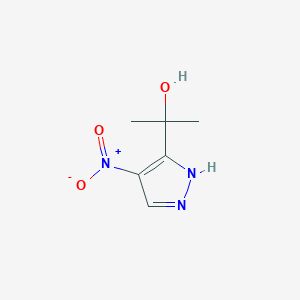
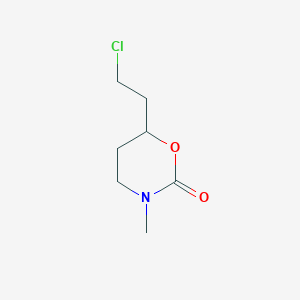
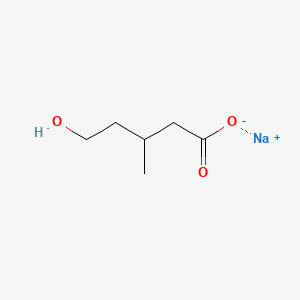
![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

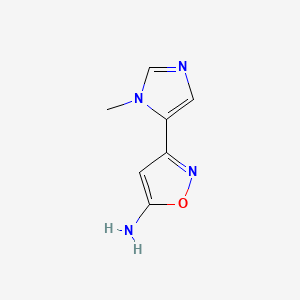
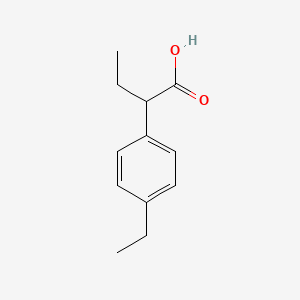
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
